2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a carboxy(hydroxy)methyl group at the 2-position and a methoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole, a common synthetic route involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions, followed by methoxylation at the 7-position.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The use of green chemistry principles, including eco-friendly solvents and recyclable catalysts, is also gaining traction in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, ozone.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxy(hydroxy)methyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-hydroxy-2-(7-methoxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-15-6-4-2-3-5-8(6)16-9(11-5)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14) |
InChI Key |
ADXWKPAGVLWKQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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